molecular formula C8H11NO<br>CH3OC6H3(CH3)NH2<br>C8H11NO B041322 2-Methoxy-5-methylaniline CAS No. 120-71-8

2-Methoxy-5-methylaniline

Cat. No.: B041322
CAS No.: 120-71-8
M. Wt: 137.18 g/mol
InChI Key: WXWCDTXEKCVRRO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Methoxy-5-methylaniline, also known as p-Cresidine, is an aromatic amine . Aromatic amines are extensively utilized as intermediates in the synthesis of various compounds, including rubbers, plastics, and dyes . .

Mode of Action

As an aromatic amine, it can participate in various chemical reactions, such as nitration, bromination, and conversion from the nitro group to an amine . These reactions can alter the compound’s structure and properties, potentially influencing its interaction with biological targets.

Biochemical Pathways

Aromatic amines like this compound are known to be involved in the synthesis of various compounds, suggesting they may play a role in multiple biochemical pathways .

Pharmacokinetics

Its physical properties, such as its boiling point of 235 °c and melting point of 50-52 °c , may influence its bioavailability.

Result of Action

It is known that aromatic amines are deemed as environmental pollutants and human carcinogens . This suggests that exposure to this compound could potentially lead to harmful effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by exposure to air . Furthermore, its solubility in different solvents can influence its distribution in the environment and its availability for biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-5-methylaniline can be synthesized through several methods. One common method involves the nitration of 2-methoxytoluene followed by reduction to yield the desired amine . Another method includes the reaction of 2-methoxyaniline with methyl iodide under basic conditions .

Industrial Production Methods: In industrial settings, this compound is typically produced by the catalytic hydrogenation of 2-methoxy-5-nitrotoluene. This process involves the use of a palladium catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-5-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: It is employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential use in pharmaceuticals.

    Industry: It is used in the production of rubbers and plastics.

Comparison with Similar Compounds

  • 2-Methoxyaniline
  • 5-Methylaniline
  • 2-Methoxy-4-methylaniline

Comparison: 2-Methoxy-5-methylaniline is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and applications. Compared to 2-Methoxyaniline, it has an additional methyl group that enhances its hydrophobicity and alters its chemical behavior. Similarly, 5-Methylaniline lacks the methoxy group, making it less reactive in certain substitution reactions.

Properties

IUPAC Name

2-methoxy-5-methylaniline
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InChI

InChI=1S/C8H11NO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,9H2,1-2H3
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InChI Key

WXWCDTXEKCVRRO-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)OC)N
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Molecular Formula

C8H11NO, Array
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DSSTOX Substance ID

DTXSID1020350
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Molecular Weight

137.18 g/mol
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Physical Description

P-cresidine appears as white to silver-gray odorless crystals. (NTP, 1992), Dry Powder, White solid; [Hawley], WHITE CRYSTALS.
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Record name Benzenamine, 2-methoxy-5-methyl-
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Boiling Point

455 °F at 760 mmHg (NTP, 1992), 235 °C
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Flash Point

greater than 230 °F (NTP, 1992), 111 °C
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Slightly soluble in water, chloroform. Soluble in ether, benzene, petroleum ether, and ethanol., Solubility in water: poor
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Density

1 (NTP, 1992)
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Vapor Density

4.7 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.02 [mmHg], Vapor pressure, Pa at 25 °C: 1.4
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Color/Form

White crystals

CAS No.

120-71-8
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Record name 2-Methoxy-5-methylaniline
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Melting Point

126 to 129 °F (NTP, 1992), 51.5 °C
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Synthesis routes and methods I

Procedure details

7-iodo-N-(2-methoxy-5-methylphenyl)-1-benzofuran-5-sulfonamide is produced starting from 2,3-dihydrobensofuran. Treatment with chlorosulfonic acid gives the corresponding sulfonyl chloride, which is iodinated using iodine monochloride. Aromatization is done using NBS, resulting in 7-iodo-N-(2-methoxy-5-methylphenyl)-1-benzofuran-5-sulfonamide after treatment with cresidine.
Quantity
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reactant
Reaction Step One
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7-iodo-N-(2-methoxy-5-methylphenyl)-1-benzofuran-5-sulfonamide
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Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-methyl-2-nitroanisole (Aldrich) (10 g, 0.06 mol) in 100 ml of absolute ethanol was hydrogenated in the presence of 0.25 g of Pd/C (10%) at room temperature. The catalyst was removed by filtration and the clear solution was concentrated to give 2-amino -4-methylanisole as a white solid. To this solid was added 70 ml of acetic anhydride and a few drops of concentrated sulfuric acid. After stirring for 1 h, the mixture was poured into ice/water and the precipitated product was filtered and dried to give 9.48 g (88%) of S1 as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.25 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Palladium charcoal (1.0 g of 10%) was added to a solution of 3-methyl-2-nitroanisole (16.8 g, 0.1 mol) in ethanol (150 mL) and the solution was hydrogenated (50 lb initial hydrogen pressure) until hydrogen uptake ceased (2 hours). The solution was filtered and evaporated to give 13.8 g of 2-methoxy-5-methylbenzenamine (compound XLIV) as an oil. The product was dissolved in acetic anhydride (100 mL) and the resulting solution was refluxed for 1 hour. Part of the solvent (50 mL) was slowly removed over a 1-hour period, after which time the solution was cooled and the remainder of the solvent was removed under reduced pressure. The residual oil was crystallized from ethyl acetate:hexane (200 mL of 1:2) to give 20.5 g of N-acetyl-N-(2-methoxy-6-methylphenyl)-acetamide, mp 115°-119° C. Anal Calcd for C12H15NO3 : C, 65.14; H, 6.83; N, 6.33. Found: C, 65.44; H, 7.04; N, 6.39.
Quantity
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-5-methylaniline
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Customer
Q & A

Q1: What analytical methods are used to detect and quantify 2-Methoxy-5-methylaniline in environmental samples?

A: this compound can be effectively detected and quantified in wastewater samples using High-Performance Liquid Chromatography (HPLC) []. This method utilizes a C18 column, a mobile phase containing Sodium Dodecyl Sulfate (SDS) and pentanol, and UV detection at 280 nm, allowing for the separation and quantification of MMA within a short analysis time [].

Q2: What are the environmental concerns associated with this compound, and how can its presence in wastewater be addressed?

A: this compound, along with other aromatic amines, poses significant environmental and health risks []. It is commonly found in textile wastewater due to its use in dye production [, ]. Research shows promising results in removing MMA and other polyaromatic amines from textile wastewater using photocatalytic oxidation with nanocomposites like NiCo2O4/Bi2O2CO3 [] and La/ZnO []. These methods demonstrate high degradation efficiency (>82%) for MMA under optimized conditions [, ].

Q3: Can you describe the synthesis of a specific dye utilizing this compound as a starting material?

A: Mono- and dichlorotriazinic reactive dyes can be synthesized using this compound []. One example involves the diazotization of 4-chloro-2-methoxy-5-methylaniline, followed by coupling with an appropriate coupling component like acid H. Further reaction with cyanuric chloride (2,4,6-trichlorotriazine) yields a dichlorotriazinic dye. Reacting this dye with methanol leads to the formation of a monochlorotriazinic dye [].

Q4: Are there any studies exploring the potential of this compound in developing novel dyes for specific applications?

A: Research indicates that N,N-dihexyl-2-methoxy-5-methylaniline, a derivative of this compound, can be used to synthesize novel violet dyes for polyolefin fibers []. This highlights the potential for exploring this compound derivatives in developing dyes for specific applications.

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